6-Chloro-5-(difluoromethyl)pyrimidin-4-amine
Description
6-Chloro-5-(difluoromethyl)pyrimidin-4-amine is a halogenated pyrimidine derivative characterized by a chlorine atom at position 6, a difluoromethyl group at position 5, and a primary amine at position 4. The difluoromethyl group enhances lipophilicity and metabolic stability, while the chloro substituent may influence reactivity and binding interactions .
Properties
Molecular Formula |
C5H4ClF2N3 |
|---|---|
Molecular Weight |
179.55 g/mol |
IUPAC Name |
6-chloro-5-(difluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C5H4ClF2N3/c6-3-2(4(7)8)5(9)11-1-10-3/h1,4H,(H2,9,10,11) |
InChI Key |
DCOLVFPGHLYUDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)C(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-(difluoromethyl)pyrimidin-4-amine typically involves the introduction of chloro and difluoromethyl groups onto a pyrimidine ring. One common method includes the reaction of 5-chloro-2,4-difluoropyrimidine with difluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 6 and electron-deficient pyrimidine ring facilitate nucleophilic substitutions:
Reagents and Conditions
| Reaction Type | Reagents | Solvent | Temperature | Key Products |
|---|---|---|---|---|
| Amine Substitution | Ammonia, alkyl/aryl amines | DMF, THF | 60–80°C | 6-Amino-5-(difluoromethyl) derivatives |
| Alkoxy Substitution | Sodium alkoxides | Methanol/EtOH | 25–50°C | 6-Alkoxy-5-(difluoromethyl) analogs |
| Thiol Substitution | Thiols + base (NaH) | DMSO | 40–60°C | 6-Sulfanylpyrimidines |
Mechanistic Insights
-
Chlorine at position 6 undergoes S<sub>N</sub>Ar (nucleophilic aromatic substitution) due to electron withdrawal by the difluoromethyl group and ring nitrogen atoms.
-
Steric hindrance from the difluoromethyl group at position 5 slows substitution at adjacent positions.
Oxidation
Reagents : Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), meta-chloroperbenzoic acid (mCPBA)
Conditions : 0–25°C in acetic acid or dichloromethane
Products :
-
Pyrimidine N-oxides (at N<sub>1</sub> or N<sub>3</sub>)
-
Difluoromethyl group remains stable under mild oxidative conditions.
Reduction
Reagents :
-
Catalytic hydrogenation (Pd/C, H<sub>2</sub>)
-
LiAlH<sub>4</sub> (for selective dehalogenation)
Outcomes :
-
Chlorine at position 6 is replaced by hydrogen under H<sub>2</sub>/Pd/C (50 psi, 80°C).
-
Difluoromethyl group resists reduction, enabling selective modification.
Electrochemical Coupling
A novel method for synthesizing 4-amino-6-arylpyrimidines involves electrochemical reductive cross-coupling :
-
Conditions :
Reaction Scope :
| Aryl Halide (X = Br, I) | Yield (%) | Key Product |
|---|---|---|
| 4-Nitroiodobenzene | 78 | 6-(4-Nitrophenyl)-5-(difluoromethyl)pyrimidin-4-amine |
| 2-Bromopyridine | 65 | 6-(Pyridin-2-yl)-5-(difluoromethyl)pyrimidin-4-amine |
This method avoids traditional transition-metal catalysts, enhancing scalability .
Biological Interaction Pathways
While not a direct chemical reaction, its derivatives inhibit COX-2 (IC<sub>50</sub> = 0.04 μM) and modulate inflammatory mediators like PGE<sub>2</sub> and nitric oxide . Key modifications influencing bioactivity include:
-
Substitution at position 6 with electron-withdrawing groups
-
Retention of the difluoromethyl moiety for metabolic stability .
Stability and Degradation
Hydrolytic Degradation :
-
Stable in neutral water (pH 7) at 25°C for >24 hrs.
-
Rapid decomposition in acidic (pH <3) or alkaline (pH >10) conditions via ring-opening.
Thermal Stability :
-
Decomposes at >200°C, forming volatile fluorinated byproducts.
This reactivity profile positions 6-Chloro-5-(difluoromethyl)pyrimidin-4-amine as a versatile intermediate for synthesizing bioactive molecules and functional materials.
Scientific Research Applications
6-Chloro-5-(difluoromethyl)pyrimidin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-5-(difluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. In agricultural applications, it acts as a mitochondrial complex I electron transport inhibitor, disrupting the energy production in pests and pathogens . In medicinal research, its mechanism may involve the inhibition of key enzymes or receptors, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Substituent Effects at Position 5
The substituent at position 5 significantly impacts electronic properties and bioactivity:
Key Insights :
Substituent Effects at Position 6
The chlorine atom at position 6 is conserved in many analogs but varies in other derivatives:
Key Insights :
Modifications at the C4 Amine Group
The primary amine at position 4 is modified in several derivatives:
Key Insights :
Key Insights :
Biological Activity
6-Chloro-5-(difluoromethyl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and agriculture. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of 6-Chloro-5-(difluoromethyl)pyrimidin-4-amine is CHClFN, with a molecular weight of approximately 195.56 g/mol. The presence of a chloro group at position 6 and a difluoromethyl group at position 5 contributes to its unique electronic properties, enhancing lipophilicity and potential reactivity.
Anticancer Activity
Recent studies have demonstrated that 6-Chloro-5-(difluoromethyl)pyrimidin-4-amine exhibits notable anticancer properties. It has been evaluated against various cancer cell lines, revealing significant cytotoxic effects. For instance, research indicates that derivatives of this compound can inhibit specific cancer pathways, making them potential candidates for targeted therapy.
-
Cell Line Efficacy :
- HeLa Cells : IC values around 53.02 µM indicate moderate efficacy against cervical cancer cells.
- K562 Cells : Demonstrated reduced proliferation rates in chronic myeloid leukemia models.
- Mechanism of Action :
Agricultural Applications
In addition to its anticancer properties, 6-Chloro-5-(difluoromethyl)pyrimidin-4-amine has shown promise as an agrochemical. Its derivatives have been synthesized for use as herbicides and fungicides due to their ability to disrupt biological pathways in target organisms.
- Acaricidal Activity :
- Fungicidal Activity :
Structure-Activity Relationship (SAR)
The biological activity of 6-Chloro-5-(difluoromethyl)pyrimidin-4-amine can be attributed to its structural components. Modifications in the pyrimidine ring significantly influence its pharmacological profile:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against cancer cell lines |
| Substitution at position 4 with various anilines | Enhanced selectivity for specific targets |
Research indicates that the difluoromethyl group enhances the lipophilicity of the molecule, improving bioavailability and efficacy .
Case Studies
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : A study reported the synthesis of various derivatives and their evaluation against multiple cancer types, including breast and lung cancers. Notably, some derivatives showed selectivity with significantly lower toxicity against normal cells compared to cancer cells .
- Field Trials : Agricultural applications were tested in field conditions, demonstrating effective pest control with minimal environmental impact .
Q & A
Q. What are the recommended synthetic routes for 6-chloro-5-(difluoromethyl)pyrimidin-4-amine, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, chlorination of pyrimidine precursors using phosphoryl chloride (POCl₃) under reflux conditions is a common approach . Purification is achieved via column chromatography with gradients of ethyl acetate/hexane. Purity optimization requires rigorous characterization using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular identity and exclude byproducts .
Q. What analytical techniques are critical for confirming the structural identity of 6-chloro-5-(difluoromethyl)pyrimidin-4-amine?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, as demonstrated for analogous pyrimidine derivatives in crystallography studies . Complementary techniques include:
- Spectroscopy : -NMR to resolve difluoromethyl signals.
- Mass Spectrometry : HRMS to verify the molecular ion peak ([M+H]) and isotopic patterns.
- Elemental Analysis : To validate empirical formulas .
Advanced Research Questions
Q. How does the difluoromethyl (-CF2_22H) substituent influence the compound’s bioactivity and target binding interactions?
- Methodological Answer : The difluoromethyl group enhances metabolic stability and bioavailability by reducing electron density at the pyrimidine ring via inductive effects, as observed in fluorinated pharmaceuticals . Molecular docking studies (e.g., with acetylcholinesterase [AChE]) reveal that the -CFH group engages in hydrophobic interactions and fluorine-specific van der Waals contacts, altering binding affinities compared to non-fluorinated analogs .
Q. What strategies can resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., enzyme vs. whole-organism testing). To address this:
- Cross-Validation : Compare enzymatic inhibition (e.g., AChE activity) with in vivo efficacy (e.g., pesticidal LC) .
- Structural Analysis : Use SC-XRD or DFT calculations to correlate steric/electronic properties with activity trends .
- Dose-Response Curves : Ensure consistent testing concentrations and solvent controls .
Q. How can computational methods predict the reactivity and regioselectivity of 6-chloro-5-(difluoromethyl)pyrimidin-4-amine in further derivatization?
- Methodological Answer : Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example:
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., C-6 chlorine) prone to substitution.
- Transition State Modeling : Simulate reaction pathways (e.g., SNAr at C-6) to optimize reaction conditions .
Key Notes for Experimental Design
- Synthetic Reproducibility : Document reaction parameters (temperature, solvent polarity) to mitigate batch-to-batch variability .
- Safety : Handle chlorinated intermediates and fluorinated byproducts in fume hoods due to potential toxicity .
- Data Validation : Triplicate biological assays with statistical analysis (e.g., ANOVA) to ensure reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
